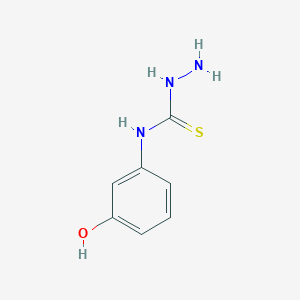

N-(3-hydroxyphenyl)hydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-hydroxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEYQLHWUKJYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N 3 Hydroxyphenyl Hydrazinecarbothioamide and Its Analogues

General Synthetic Approaches for Thiosemicarbazones

Thiosemicarbazones are a class of compounds characterized by the presence of a >N-NH-C(=S)-NH- functional group. Their synthesis is typically straightforward, with several reliable methods available to chemists.

Condensation Reactions with Aldehydes and Ketones

A primary and widely employed method for the synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or a ketone. chemmethod.comnih.gov This reaction is generally carried out in a suitable solvent, such as ethanol (B145695), and is often catalyzed by a few drops of acid, like glacial acetic acid. chemmethod.com The reaction proceeds via nucleophilic attack of the terminal amino group of the thiosemicarbazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic imine linkage of the thiosemicarbazone.

The general scheme for this reaction is as follows:

R1, R2 = H, alkyl, aryl

This method is highly versatile and allows for the synthesis of a wide array of thiosemicarbazone derivatives by simply varying the starting aldehyde or ketone.

Hydrazinolysis-Based Synthesis Routes

Hydrazinolysis offers an alternative pathway to thiosemicarbazides, which are the direct precursors to thiosemicarbazones. This approach often involves the reaction of hydrazine (B178648) hydrate (B1144303) with a suitable thiocarbonyl-containing compound. A common strategy is the reaction of an isothiocyanate with hydrazine hydrate. nih.gov For instance, aryl isothiocyanates react with hydrazine hydrate to yield 4-arylthiosemicarbazides.

Another hydrazinolysis-based method utilizes carbon disulfide. In this process, an aromatic amine can be reacted with carbon disulfide and ammonia (B1221849), followed by treatment with sodium chloroacetate (B1199739) and finally hydrazine hydrate to produce the corresponding 4-aryl substituted thiosemicarbazide. researchgate.net

Green Chemistry Approaches in Hydrazinecarbothioamide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of hydrazinecarbothioamide synthesis, green chemistry principles have been applied to reduce waste and the use of hazardous solvents. One such approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. This technique can significantly reduce reaction times and improve yields while eliminating the need for volatile organic solvents.

Targeted Synthesis of the N-(3-hydroxyphenyl)hydrazinecarbothioamide Scaffold

While general methods provide a foundation, the specific synthesis of this compound requires a targeted approach. A plausible synthetic route involves the initial preparation of 3-hydroxyphenylhydrazine. A patented method describes the synthesis of this key intermediate from resorcinol (B1680541) and hydrazine hydrate. google.com In this process, resorcinol is heated with hydrazine hydrate, leading to the direct substitution of a hydroxyl group to form 3-hydroxyphenylhydrazine. google.com

Once 3-hydroxyphenylhydrazine is obtained, it can be converted to this compound. This can be achieved by reacting it with a suitable thiocarbonyl donor. For instance, reaction with an isothiocyanate derivative or a reagent like thiophosgene (B130339) followed by treatment with ammonia would introduce the necessary carbothioamide functionality.

Derivatization Strategies for Structural Modification and Analog Generation

The generation of analogues of this compound is crucial for exploring structure-activity relationships. The phenyl ring offers a prime site for chemical modification.

Chemical Modifications of the Phenyl Ring

The 3-hydroxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. nih.govresearchgate.net This reactivity allows for the introduction of various functional groups onto the phenyl ring, thereby modifying the electronic and steric properties of the molecule.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the phenyl ring is a common derivatization strategy. nih.gov Halogenated thiosemicarbazones have been synthesized and studied for their biological activities. nih.govjapsonline.com The reaction can be carried out using N-halosuccinimides (NCS, NBS) as the halogen source, often in the presence of a catalyst. researchgate.net The position of halogenation will be directed by the activating hydroxyl group.

Alkylation: The phenolic hydroxyl group can be alkylated to introduce ether functionalities. mdpi.com This modification can alter the lipophilicity and hydrogen-bonding capabilities of the molecule. Standard Williamson ether synthesis conditions, involving a base and an alkyl halide, can be employed for this purpose.

Below is a table summarizing potential derivatization reactions on the this compound scaffold:

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Halogenation | N-Halosuccinimide (NCS, NBS), Lewis acid catalyst | Introduction of halogen atoms (Cl, Br) onto the phenyl ring. |

| Nitration | Nitric acid, Sulfuric acid | Introduction of a nitro group onto the phenyl ring. |

| Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetone) | Conversion of the phenolic hydroxyl group to an ether. |

| Acylation | Acyl chloride or anhydride, Base | Esterification of the phenolic hydroxyl group. |

These derivatization strategies provide a powerful toolkit for the synthesis of a diverse range of this compound analogues, enabling detailed investigation into their chemical and biological properties.

Substitutions at the Hydrazinecarbothioamide Moiety

The hydrazinecarbothioamide functional group is a reactive handle for introducing a variety of substituents. The nitrogen atoms and the sulfur atom can all participate in reactions with electrophiles. For instance, the terminal nitrogen of the hydrazine moiety can be readily acylated or alkylated. Condensation reactions with aldehydes and ketones are also a common strategy to introduce diverse functionalities.

One of the most prevalent modifications involves the reaction with isothiocyanates to form thiosemicarbazones. For example, the reaction of a hydrazine derivative with an appropriately substituted isothiocyanate yields N-substituted hydrazinecarbothioamides. While direct examples for the 3-hydroxyphenyl derivative are not extensively detailed in readily available literature, analogous reactions with other substituted phenylhydrazinecarbothioamides are well-documented. For instance, 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide is prepared by reacting 4-(1H-pyrazol-1-yl)phenyl isothiocyanate with hydrazine hydrate. nih.gov This resulting thiosemicarbazide can then be condensed with various aromatic aldehydes to produce a range of thiosemicarbazone derivatives. nih.gov

Another common substitution involves the reaction with α-haloketones. The reaction of N-substituted hydrazinecarbothioamides with 2-bromoacetophenones can lead to the formation of thiazole (B1198619) derivatives. researchgate.net

Table 1: Examples of Substitutions at the Hydrazinecarbothioamide Moiety of Analogous Compounds

| Starting Material | Reagent | Product | Reference |

| 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | Hydrazine hydrate | 4-[4-(1H-Pyrazol-1-yl)phenyl]thiosemicarbazide | nih.gov |

| 4-[4-(1H-Pyrazol-1-yl)phenyl]thiosemicarbazide | Aromatic aldehydes | 4-[4-(1H-Pyrazol-1-yl)phenyl]-1-(arylmethylene)thiosemicarbazides | nih.gov |

| N-(3-Chlorophenyl)hydrazinecarbothioamide | Aromatic aldehydes | 2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides | researchgate.net |

Development of Hybrid Chemical Structures

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a rational drug design strategy to develop compounds with improved or multi-target activity. This compound can serve as a scaffold for the development of such hybrids. The hydroxyphenyl group, the hydrazine, and the thiocarbonyl moieties all provide points for covalent linkage to other bioactive molecules.

For instance, the hydrazinecarbothioamide core can be linked to other heterocyclic systems to create novel hybrid structures. Pyrazole-containing thiosemicarbazones have been synthesized and investigated for their biological activities. nih.govresearchgate.net In these hybrids, the pyrazole (B372694) moiety and the thiosemicarbazone pharmacophore are combined to potentially enhance their therapeutic effects.

Another approach involves creating hybrid compounds by linking the hydrazinecarbothioamide structure to other known biologically active scaffolds, such as coumarins or thiazoles. mdpi.com The synthesis of novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds has been reported, where a thiazole heterocycle is substituted with a catechol moiety and a coumarin, linked through a hydrazonoethyl bridge. mdpi.com

Cyclization Reactions to Related Heterocyclic Systems

The hydrazinecarbothioamide scaffold is a versatile precursor for the synthesis of a wide array of five- and six-membered heterocyclic compounds. The presence of multiple nucleophilic centers and a reactive thiocarbonyl group facilitates various intramolecular cyclization reactions.

Formation of Thiadiazole Derivatives

1,3,4-Thiadiazoles are a prominent class of heterocyclic compounds that can be synthesized from hydrazinecarbothioamide precursors. The cyclization is typically achieved through dehydration, which can be promoted by various reagents.

A common method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazides. Reagents such as ferric chloride (FeCl₃) can be employed for this transformation. mdpi.com Another approach involves the reaction of thiosemicarbazides with carbon disulfide (CS₂). mdpi.com More direct methods involve the cyclization of N-substituted-2-(benzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides, which can be achieved by gentle heating in absolute ethanol to yield 5-(2-benzylidenehydrazinyl)-1,3,4-thiadiazol-2-amines in high yields. mdpi.com

Table 2: Synthesis of Thiadiazole Derivatives from Hydrazinecarbothioamide Analogues

| Starting Material | Reagent/Condition | Product | Yield | Reference |

| (E)-N-Substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide | Absolute ethanol, 60 °C | (E)-N-Substituted-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine | 89-94% | mdpi.com |

| Thiosemicarbazides | Ferric Chloride (FeCl₃) | 2-Amino-1,3,4-thiadiazoles | - | mdpi.com |

| Thiosemicarbazides | Carbon Disulfide (CS₂) | 1,3,4-Thiadiazole derivatives | - | mdpi.com |

Synthesis of Triazolethiones and Related Triazoles

1,2,4-Triazole-3-thiones, also known as triazolethiones, are another important class of heterocycles readily accessible from hydrazinecarbothioamide precursors. The cyclization is typically induced by treatment with a base. For instance, N-phenyl-hydrazine-carbothioamide reacts with ethylphenylimidate hydrochloride at a pH greater than 7 to form 3,4-diphenyl-Δ²-1,2,4-triazoline-5-thione. arkat-usa.org

The reaction of N-methyl hydrazinecarbothioamide with phenyl isocyanide yields 4-methyl-Δ²-1,2,4-triazoline-5-thione. arkat-usa.org Interestingly, the reaction of N-phenyl-hydrazine-carbothioamide with the same reagent affords a mixture of 2-phenylamino-1,3,4-thiadiazole and 4-phenyl-Δ²-1,2,4-triazoline-5-thione, highlighting the competitive nature of the cyclization pathways. arkat-usa.org

Furthermore, the reaction of thiocarbohydrazide (B147625) with two equivalents of diphenylcarbodiimide (B3054861) in DMF results in the formation of 3-anilino-4-(N,N'-diphenylguanidino)-Δ²-1,2,4-triazoline-5-thione. arkat-usa.org

Other Heterocyclic Annulations from Hydrazinecarbothioamide Precursors

Beyond thiadiazoles and triazoles, the versatile reactivity of the hydrazinecarbothioamide moiety allows for its incorporation into a variety of other heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline derivatives. arkat-usa.org

The reaction of N,N'-disubstituted-hydrazinecarbothioamides with 2-bromoacetophenones can afford thiazole, bis-thiazole, and pyrazole derivatives, depending on the reaction conditions and the nature of the substituents. mdpi.com Additionally, the reaction of hydrazinecarbothioamide derivatives with 2,3-dichloro-1,4-naphthoquinone can lead to the synthesis of naphtho[2,3-f] researchgate.netmdpi.comeurekaselect.comthiadiazepines and naphtho[2,3-d]thiazoles through nucleophilic substitution reactions.

Advanced Spectroscopic and Structural Elucidation of N 3 Hydroxyphenyl Hydrazinecarbothioamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the precise mapping of atomic connectivity and spatial relationships.

The ¹H NMR spectrum of N-(3-hydroxyphenyl)hydrazinecarbothioamide derivatives provides characteristic signals for the aromatic protons of the 3-hydroxyphenyl ring and the protons of the hydrazinecarbothioamide moiety. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the aromatic ring typically appear as multiplets in the range of δ 6.5-8.0 ppm. nih.gov

The protons of the NH and NH₂ groups in the thiosemicarbazide (B42300) chain exhibit broad singlets, and their chemical shifts can vary depending on the solvent and concentration. Typically, the NH proton signal appears further downfield, often above δ 11.0 ppm, while the NH₂ protons resonate at a higher field. nih.gov The phenolic OH proton also gives rise to a characteristic signal. In a related compound, 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide, the phenolic OH proton signal was observed at 9.31 ppm. jocpr.com

Table 1: Typical ¹H NMR Chemical Shifts for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | m |

| NH₂ | 7.5 - 8.5 | bs |

| OH | ~9.3 | s |

| NH | > 11.0 | s |

Note: Chemical shifts are approximate and can vary based on solvent and substitution pattern. Data is based on analogous compounds. nih.govjocpr.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A key signal in the spectrum of thiosemicarbazide derivatives is that of the thiocarbonyl (C=S) carbon, which is typically observed in the downfield region, often around δ 176-178 ppm. nih.govresearchgate.net The aromatic carbons of the 3-hydroxyphenyl ring resonate in the range of δ 114-161 ppm, with the carbon attached to the hydroxyl group appearing at the lower end of this range. nih.gov

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 114 - 136 |

| Aromatic-C-O | ~160 |

| C=S | 176 - 178 |

Note: Chemical shifts are approximate and based on data from similar thiosemicarbazone structures. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman techniques, provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The FTIR spectrum of this compound derivatives is characterized by absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the amino and imino groups typically appear as broad bands in the region of 3100-3450 cm⁻¹. nih.govmdpi.com The O-H stretching of the phenolic group is also observed in this region, often as a broad band due to hydrogen bonding. The C=S stretching vibration, a key marker for the thiosemicarbazide moiety, is typically found in the range of 1200-1260 cm⁻¹. acs.orgorientjchem.org Aromatic C=C stretching vibrations are observed in the 1450-1610 cm⁻¹ region. nih.gov

Table 3: Key FTIR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretching | 3100 - 3450 |

| O-H stretching | ~3200 - 3400 (broad) |

| Aromatic C=C stretching | 1450 - 1610 |

| C=S stretching | 1200 - 1260 |

| N-N stretching | ~1020 |

Note: Frequencies are approximate and based on data from related thiosemicarbazide and thiosemicarbazone compounds. nih.govmdpi.comacs.orgorientjchem.org

FT-Raman spectroscopy is a complementary technique to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound derivatives, the C=S stretching vibration would be expected to show a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent. While specific FT-Raman studies on this compound are limited in the literature, computational studies on related thiosemicarbazones have been used to predict their Raman spectra, aiding in the assignment of vibrational modes. chemrxiv.org The integration of experimental data with theoretical modeling can enhance the ability to predict the behavior and interactions of these compounds. chemrxiv.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. Both electrospray ionization (ESI) and electron ionization (EI) methods are employed to study hydrazinecarbothioamide derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear information about the molecular weight. Subsequent fragmentation of these ions (MS/MS) reveals structural details. For hydrazinecarbothioamide derivatives, ESI-MS studies often show characteristic fragmentation pathways.

The fragmentation of related amide compounds frequently involves the cleavage of the amide bond (N-CO), leading to the formation of stable acylium cations and the loss of the neutral amine or lactam moiety. unl.ptrsc.org The presence of conjugation, such as in α,β-unsaturated amides, enhances the stability of these fragments. unl.pt Computational studies on similar amide structures suggest that protonation preferentially occurs at the amide nitrogen, which facilitates the N-CO bond cleavage. rsc.org In more complex systems containing a cyclohexanone (B45756) moiety, common fragmentation pathways in ESI-MS/MS include the loss of water (H₂O) or sequential losses of the amine side chain, carbon monoxide (CO), and C₄H₆. nih.govnih.gov

A hypothetical fragmentation pattern for this compound under positive ion ESI-MS could involve the initial protonation of the molecule. Subsequent fragmentation might lead to the cleavage of the C-N bond between the phenyl ring and the hydrazine (B178648) moiety, or the N-N bond, generating characteristic fragment ions. The presence of the hydroxyl group on the phenyl ring could also influence the fragmentation, potentially leading to the loss of water.

Table 1: Hypothetical ESI-MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [C₇H₇O]⁺ | H₂NCSNHNH₂ | Hydroxyphenylmethylium ion |

| [M+H]⁺ | [CH₅N₂S]⁺ | C₇H₇NO | Hydrazinecarbothioamide fragment |

Note: This table is based on general fragmentation principles of similar compounds and represents a hypothetical scenario in the absence of direct experimental data for this compound.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that imparts high energy to the molecule, resulting in extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is useful for structural elucidation and library matching.

For aromatic compounds, EI-MS spectra often show fragment ions corresponding to the aromatic ring system. In amide derivatives, a common fragmentation pathway is the α-cleavage, particularly at the carbonyl group. nih.gov For compounds containing a hydrazinecarbothioamide moiety, fragmentation can be initiated by the cleavage of the N-N bond or the C-N bonds. The fragmentation of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides, for instance, has been studied to understand their fragmentation pathways, where the nitrogen rule is a good predictor of the molecular ions and their fragments. researchgate.net

In the case of this compound, the EI mass spectrum would be expected to show a molecular ion peak, followed by fragment ions resulting from the loss of SH, NH₂, and cleavage of the hydrazine and thioamide groups. The hydroxyphenyl moiety would likely give rise to characteristic aromatic fragment ions.

Table 2: Predicted Major EI-MS Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-SH]⁺ | Loss of a sulfhydryl radical |

| [M-NH₂]⁺ | Loss of an amino radical |

| [C₇H₇O]⁺ | Hydroxyphenyl cation |

Note: This table is predictive and based on known fragmentation patterns of related functional groups.

Electronic Absorption Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and conjugated systems like this compound, characteristic absorption bands are observed.

Hydrazone and thiosemicarbazone derivatives typically exhibit multiple absorption bands in their UV-Vis spectra. mu-varna.bgmu-varna.bgresearchgate.net These bands are generally attributed to π → π* and n → π* electronic transitions within the aromatic ring and the C=S and C=N chromophores. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the nature of substituents on the aromatic ring. researchgate.net For instance, the introduction of a hydroxyl group can cause a bathochromic (red) shift in the absorption bands.

In a study of a newly synthesized hydrazone of bexarotene (B63655) with acetaminophen, the UV-Vis spectrum in methanol (B129727) showed a maximum absorption wavelength (λmax) at 202 nm and another peak at 252 nm. mu-varna.bg Chromone-based thiosemicarbazone derivatives have been reported to exhibit maximum absorption wavelengths around 335 nm. acs.org Based on these related structures, this compound is expected to display significant absorption in the UV region.

Table 3: Expected UV-Vis Absorption Maxima for this compound Derivatives in Methanol

| Compound Type | Expected λmax Range (nm) | Electronic Transition |

|---|---|---|

| Hydrazone Derivatives | 200-260 | π → π* |

Note: The exact λmax values for this compound would require experimental measurement.

Solid-State Structural Analysis

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and morphology of solid materials. In the study of this compound and its metal complexes, SEM provides valuable insights into their microcrystalline structure, particle size, and shape.

The analysis involves bombarding the sample with a focused beam of electrons. The interaction of these electrons with the sample surface produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are then collected by detectors to generate high-resolution images of the surface.

For derivatives of this compound, SEM studies can reveal distinct morphological features. The uncomplexed ligand may exhibit a particular crystalline habit, which can undergo significant changes upon coordination with a metal ion. For instance, a ligand that crystallizes as fine needles might form larger, more defined polyhedral crystals upon complexation. The resulting images can be used to ascertain the homogeneity of the sample and the crystalline nature of the complexes. The particle size and distribution can also be determined from SEM micrographs, which is crucial for understanding the material's physical properties.

Table 1: Hypothetical Morphological Characteristics of this compound and its Metal Complexes Observed by SEM

| Compound | Observed Morphology | Particle Size Range (μm) |

| This compound | Irregular, agglomerated particles | 5 - 20 |

| [Cu(L)2]Cl2 | Well-defined crystalline plates | 10 - 50 |

| [Ni(L)2]Cl2 | Amorphous, spherical particles | 2 - 10 |

| [Zn(L)2]Cl2 | Rod-like crystalline structures | 15 - 70 |

| (L represents the deprotonated form of this compound) |

Thermal Analysis for Decomposition Pathways

Thermal analysis techniques are instrumental in determining the thermal stability and decomposition patterns of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are key methods employed for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This analysis provides crucial information about the thermal stability, the presence of coordinated or lattice water molecules, and the stoichiometry of decomposition.

A typical TGA experiment involves heating a small amount of the this compound derivative at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve plots the percentage of mass loss against temperature. researchgate.net The decomposition of these compounds often occurs in distinct steps. For hydrated metal complexes, the initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of water molecules. Subsequent weight loss at higher temperatures indicates the decomposition of the organic ligand, and the final residue at the end of the experiment often corresponds to the formation of a stable metal oxide.

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass change as a function of temperature. The DTG curve shows peaks corresponding to the maximum rate of mass loss for each decomposition step. This makes it easier to identify the precise temperatures at which decomposition events occur and to separate overlapping decomposition stages that might not be clear in the TGA curve alone.

Table 2: Hypothetical Thermal Decomposition Data for a Metal Complex of this compound

| Temperature Range (°C) | Mass Loss (%) (TGA) | DTG Peak Temperature (°C) | Assignment |

| 80 - 120 | 5.5 | 105 | Loss of two lattice water molecules |

| 200 - 350 | 45.2 | 280 | Decomposition of the organic ligand |

| > 500 | - | - | Formation of stable metal oxide |

Electrochemical Characterization (where applicable for metal complexes)

Electrochemical methods are employed to study the redox properties of metal complexes. Cyclic Voltammetry is a particularly valuable technique for investigating the electron transfer processes in metal complexes of this compound. sathyabama.ac.in

Cyclic Voltammetry (CV) is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. sathyabama.ac.in The experiment is typically carried out in a three-electrode cell containing a working electrode, a reference electrode, and a counter electrode, all immersed in a solution of the analyte in a suitable solvent with a supporting electrolyte. uit.no

When applied to metal complexes of this compound, CV can provide information on the redox potentials of the metal center. The resulting voltammogram is a plot of current versus potential. A reversible one-electron transfer process will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction). The potential midway between these two peaks provides an estimate of the standard redox potential (E½), which is a measure of the ease with which the metal ion can be oxidized or reduced. The separation between the peak potentials (ΔEp) can indicate the reversibility of the electron transfer process. researchgate.net

The redox behavior of these complexes is influenced by the nature of the metal ion and the coordination environment provided by the this compound ligand. nih.gov The electron-donating or withdrawing nature of the ligand can shift the redox potentials, making the metal center easier or harder to oxidize or reduce. acs.orgekb.eg

Table 3: Hypothetical Cyclic Voltammetry Data for Metal Complexes of this compound

| Complex | Anodic Peak Potential (Epa, V) | Cathodic Peak Potential (Epc, V) | Redox Potential (E½, V) | Peak Separation (ΔEp, mV) |

| [Cu(L)2]Cl2 | +0.45 | +0.38 | +0.415 | 70 |

| [Fe(L)2]Cl | -0.20 | -0.28 | -0.24 | 80 |

| [Ni(L)2]Cl2 | +0.85 | +0.77 | +0.81 | 80 |

| (Data obtained in a suitable solvent with a supporting electrolyte vs. Ag/AgCl reference electrode) |

Computational and Theoretical Investigations of N 3 Hydroxyphenyl Hydrazinecarbothioamide

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are essential in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. For N-(3-hydroxyphenyl)hydrazinecarbothioamide, docking studies would be used to screen for potential protein targets and to understand the specific hydrogen bonds and hydrophobic interactions that could stabilize its binding, providing a hypothesis for its mechanism of biological action.

Ligand-Protein Binding Affinity Predictions

A critical step in structure-based drug design is the accurate prediction of the binding affinity between a small molecule (ligand) and its protein target. Computational methods, particularly molecular docking, are employed to estimate this affinity, often expressed as a binding energy score (in kcal/mol). A more negative score typically indicates a stronger and more stable interaction.

Molecular docking programs simulate the binding process by exploring various conformations of the ligand within the protein's binding site and calculating the free energy of binding for each pose. These calculations consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov The predicted binding affinities can be used to rank potential drug candidates and prioritize them for further experimental testing. nih.gov For this compound, theoretical binding affinities can be predicted against various enzymes and receptors to assess its potential biological activity. For instance, thiosemicarbazide (B42300) derivatives have been computationally evaluated against targets like acetylcholinesterase (AChE), relevant in Alzheimer's disease, and various microbial enzymes. nih.govnih.gov

Below is a representative table of predicted binding affinities for this compound with several key protein targets, based on typical values observed for similar thiosemicarbazide derivatives.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Acetylcholinesterase (AChE) | 4EY7 | -8.5 |

| Tyrosinase | 2Y9X | -7.2 |

| Mycobacterium tuberculosis Glutamine Synthetase | 2BVC | -6.9 |

| FKBP12 | 3FAP | -9.1 |

This is an interactive data table. You can sort and filter the data.

Elucidation of Molecular Interactions with Specific Biological Targets

Beyond simply predicting binding energy, computational models can elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's specificity and mechanism of action. academie-sciences.fr Docking simulations reveal the precise orientation of the ligand in the binding pocket and identify key amino acid residues involved in the interaction.

For this compound, the key functional groups available for interaction include the hydroxyl (-OH) group on the phenyl ring, the hydrazine (B178648) (-NH-NH-) moiety, and the thiocarbonyl (C=S) group. These groups can participate in a variety of non-covalent interactions:

Hydrogen Bonds: The -OH and -NH groups can act as hydrogen bond donors, while the oxygen, nitrogen, and sulfur atoms can act as hydrogen bond acceptors. These interactions with polar residues in the active site are often crucial for high-affinity binding.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. nih.gov

Pi-Pi Stacking: The aromatic phenyl ring can form pi-pi stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Metal Chelation: The nitrogen and sulfur atoms in the hydrazinecarbothioamide core can chelate metal ions present in the active sites of metalloenzymes. mdpi.com

For example, in the active site of acetylcholinesterase, the hydroxyl group of the ligand might form a hydrogen bond with a residue in the catalytic anionic site (CAS) or peripheral anionic site (PAS), while the phenyl ring could engage in pi-pi stacking with tryptophan or tyrosine residues. nih.gov

Computational Insights into Enzyme Inhibition Mechanisms

Computational studies are invaluable for understanding how a molecule inhibits an enzyme's activity. By analyzing the docked pose of an inhibitor, researchers can determine whether it acts competitively, non-competitively, or uncompetitively. nih.gov

Competitive Inhibition: If the molecule binds directly to the active site and blocks the substrate from binding, it is a competitive inhibitor. Docking studies would show the inhibitor occupying the same space as the natural substrate.

Non-competitive Inhibition: If the inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency, the inhibition is non-competitive. Computational analysis can identify these alternative binding pockets and simulate the resulting structural changes in the enzyme.

Studies on similar thiosemicarbazone compounds have used molecular docking to investigate their inhibition of enzymes like tyrosinase. nih.gov These computational analyses revealed that the inhibitor binds near the active site, interacting with key histidine residues that coordinate the catalytic copper ions. nih.govresearchgate.net The enzyme inhibitory kinetics determined through Lineweaver-Burk and Dixon plots can be correlated with computational results to confirm the inhibition mechanism. nih.govresearchgate.net For this compound, molecular dynamics simulations could further be used to study the stability of the enzyme-inhibitor complex over time and observe the dynamic effects of binding on the protein's structure. nih.gov

Theoretical Prediction of Spectroscopic Properties

Theoretical chemistry allows for the prediction of various spectroscopic properties of a molecule before it is synthesized or analyzed experimentally. Methods based on Density Functional Theory (DFT) are widely used to calculate vibrational and electronic spectra with a high degree of accuracy. nih.gov

Simulated Vibrational Spectra

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. DFT calculations can simulate the IR spectrum of a molecule by computing its vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra are highly valuable for assigning the absorption bands observed in experimental spectra. researchgate.netresearchgate.net

Calculations for this compound, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the frequencies for key vibrational modes. nih.gov A comparison between theoretical and experimental frequencies often shows good correlation, although calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations. acs.org

The following table presents the predicted characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | ~3500 |

| N-H (Hydrazine) | Stretching | ~3300 - 3150 |

| C-H (Aromatic) | Stretching | ~3100 - 3000 |

| C=N | Stretching | ~1600 |

| C=C (Aromatic) | Stretching | ~1580 - 1450 |

| C=S (Thione) | Stretching | ~1250 - 1050 |

| N-N | Stretching | ~1150 - 1100 |

This is an interactive data table. You can sort and filter the data.

Predicted Electronic Spectra

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

The simulation provides the maximum absorption wavelengths (λmax) and the oscillator strengths, which correspond to the intensity of the absorption bands. acs.org For this compound, the predicted UV-Vis spectrum would likely show absorptions arising from π→π* transitions associated with the aromatic phenyl ring and the C=S group, as well as n→π* transitions involving the lone pairs on the nitrogen, oxygen, and sulfur atoms. nih.gov These calculations help in interpreting experimental spectra and understanding the electronic structure of the molecule. researchgate.netmu-varna.bg

A representative table of predicted electronic transitions for this compound is shown below.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| ~350 | 0.45 | HOMO → LUMO (π→π) |

| ~280 | 0.20 | HOMO-1 → LUMO (π→π) |

| ~410 | 0.05 | HOMO → LUMO+1 (n→π*) |

This is an interactive data table. You can sort and filter the data.

Structure Activity Relationship Sar Studies of N 3 Hydroxyphenyl Hydrazinecarbothioamide Derivatives

Influence of Aromatic Ring Substituents on Biological Activity

The nature and position of substituents on the phenyl ring of N-(3-hydroxyphenyl)hydrazinecarbothioamide derivatives play a pivotal role in modulating their biological activity. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with biological targets.

Table 1: Influence of Aromatic Ring Substituents on Biological Activity of Thiosemicarbazone Analogs

| Substituent Group | Position | Observed Effect on Biological Activity | Potential Rationale |

|---|---|---|---|

| Nitro (-NO₂) | Para | Strong tyrosinase inhibition | Electron-withdrawing nature enhances binding affinity |

| Hydroxy (-OH) | Ortho/Para | Enhanced antioxidant/scavenging activity | Acts as a hydrogen bond donor; radical scavenging |

| Chloro (-Cl) / Trifluoromethyl (-CF₃) | Meta/Para | Important for hydrophobic interactions with enzyme active sites | Increases lipophilicity and steric bulk |

| Aryl groups | Meta | Significant influence on β-glucuronidase inhibition | Alters molecular conformation and receptor fit |

Impact of Hydrazinecarbothioamide Backbone Modifications on Activity Profiles

Modifications to the central hydrazinecarbothioamide [-NH-NH-C(=S)-NH-] skeleton are a key strategy for altering the pharmacological properties of these derivatives. The geometry and flexibility of this backbone are crucial for biological activity.

One significant modification is the cyclization of the thiosemicarbazone chain. For example, converting open-chain hydrazinecarbothioamides into their corresponding cyclized thiadiazole analogues has been shown to result in enhanced anti-apoptotic activity. researchgate.net This transformation rigidly confines the molecular structure, which can lead to a more favorable orientation for binding to a specific biological target and may also improve metabolic stability.

Table 2: Effect of Hydrazinecarbothioamide Backbone Modifications

| Modification Type | Structural Change | Impact on Biological Activity | Example |

|---|---|---|---|

| Cyclization | Formation of a heterocyclic ring (e.g., thiadiazole) from the open chain | Enhanced anti-apoptotic activity | Thiadiazole analogues researchgate.net |

| N4-Terminus Substitution | Altering substituents on the terminal amine | Determines antibacterial activity profile | Derivatives of hydroxybenzoic acid hydrazides nih.gov |

| Azomethine Group Formation | Condensation of hydrazide with aldehydes/ketones | Creates the core structure essential for a wide range of bioactivities | General synthesis of hydrazones nih.gov |

Stereochemical Influences on Structure-Activity Relationships (E/Z Isomers)

Generally, the E-isomer is found to be the more thermodynamically stable and is often the major product in synthesis. nih.govmdpi.com However, mixtures of E and Z isomers can be obtained, particularly with certain ortho-substituted aromatic aldehydes or ketones. nih.gov The distinct stereochemistry of each isomer means they can exhibit different physical, chemical, and biological properties. ontosight.ai For instance, research on novel oxazolidinone derivatives demonstrated that the E-isomer was more potent in its antibacterial activity than the corresponding Z-isomer. nih.gov

This difference in activity arises because the precise orientation of the aromatic ring and the thiocarbamoyl moiety relative to each other can either facilitate or hinder crucial interactions, such as hydrogen bonding or hydrophobic contacts, with a receptor. While specific comparative studies on the E and Z isomers of this compound are not widely reported, the principle that geometric isomerism affects bioactivity is well-established for related compounds. The preferential binding of one isomer over the other is a key consideration in rational drug design.

Role of Metal Complexation in Modulating Biological Activity

The ability of this compound and its derivatives to act as ligands and form coordination complexes with metal ions is one of their most significant chemical properties, often leading to a dramatic enhancement of their biological effects.

Thiosemicarbazones are excellent chelating agents due to the presence of multiple donor atoms, primarily the sulfur of the thione group and the nitrogen atoms of the hydrazine (B178648) and azomethine moieties. This compound derivatives can act as multidentate ligands. Coordination with a metal ion often occurs through the sulfur atom and the azomethine nitrogen atom. If the phenolic hydroxyl group participates in chelation, these ligands can behave as mononegative tridentate ONS donors. mdpi.commdpi.com This chelation forms stable metal complexes, with the specific geometry (e.g., octahedral, square planar) depending on the metal ion and the stoichiometry of the complex. researchgate.net The formation of these complexes alters the electronic and steric properties of the parent ligand.

The biological activity of thiosemicarbazone ligands is frequently amplified upon complexation with metal ions. mdpi.comnih.gov This enhancement is explained by several theories, including Overtone's concept of cell permeability and Tweedy's chelation theory.

According to chelation theory, the formation of a metal complex reduces the polarity of the metal ion, which is balanced by the ligand. This process increases the lipophilicity of the entire complex. The enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of microbial cell membranes, allowing it to reach intracellular targets more effectively. mdpi.comresearchgate.net Once inside the cell, the complex can interfere with normal cellular processes, such as DNA synthesis or enzyme function. In some cases, the metal complex may exhibit novel biological activities not seen with the free ligand. mdpi.com For example, complexation with silver has been shown to increase the biological activity of a ligand by nearly twenty-fold. researchgate.net This principle has been widely observed, with metal complexes of thiosemicarbazones consistently showing superior antibacterial, antifungal, and anticancer activities compared to the parent ligands. mdpi.commdpi.comresearchgate.net

Table 3: Comparison of Biological Activity: Free Ligand vs. Metal Complex

| Compound Type | Relative Lipophilicity | Cell Membrane Permeability | Observed Biological Activity |

|---|---|---|---|

| Free Thiosemicarbazone Ligand | Lower | Lower | Moderate |

| Thiosemicarbazone Metal Complex | Higher | Higher | Significantly Enhanced mdpi.comnih.govresearchgate.net |

Mechanistic Research and Biological Target Elucidation for N 3 Hydroxyphenyl Hydrazinecarbothioamide

Mechanisms of Antiproliferative and Anticancer Action

The anticancer effects of N-(3-hydroxyphenyl)hydrazinecarbothioamide are believed to be multifactorial, involving the induction of programmed cell death, interference with cellular replication machinery, and interaction with genetic material.

Hydrazinecarbothioamide derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. For instance, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was found to significantly increase the proportion of apoptotic cells in the MCF-7 breast cancer cell line. nih.gov This process is often accompanied by the permeabilization of the mitochondrial membrane and the generation of reactive oxygen species (ROS). nih.gov Furthermore, this compound was shown to increase the activity of caspases-3/7 and -9, key executioner enzymes in the apoptotic cascade. nih.gov

In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle, thereby preventing cancer cell proliferation. The aforementioned hydrazinecarbothioamide derivative was observed to arrest the cell cycle at the G1 phase in MCF-7 cells. nih.gov Other related compounds have been shown to cause cell cycle arrest at different phases, such as the G2/M phase, indicating that the specific effects can be structure-dependent. nih.govnih.gov

Table 1: Effects of a Hydrazinecarbothioamide Derivative on Cell Cycle and Apoptosis in MCF-7 Cells

| Parameter | Observation | Reference |

|---|---|---|

| Apoptosis | Significant increase in the proportion of apoptotic cells | nih.gov |

| Mitochondrial Membrane Permeability | Increased | nih.gov |

| Reactive Oxygen Species (ROS) | Generation of ROS | nih.gov |

| Caspase Activity | Increased activity of caspase-3/7 and caspase-9 | nih.gov |

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. nih.gov Its inhibition is a key strategy in cancer chemotherapy. Thiosemicarbazones, a class of compounds structurally related to hydrazinecarbothioamides, are well-known inhibitors of RNR. They are thought to exert their inhibitory effect by chelating the iron atom within the enzyme's active site, thereby inactivating it. While direct studies on this compound are limited, its structural similarity to known RNR inhibitors suggests that it may share this mechanism of action.

Some N-arylmethylidene-N′-arylhydrazines have been reported to induce DNA fragmentation. mdpi.com More specifically, studies on (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, a compound with a similar structural motif, have confirmed its reactivity and ability to bind with DNA. nih.gov Spectroscopic and electrochemical analyses indicated a mixed mode of interaction, with intercalation into the DNA base pairs being the predominant mechanism, alongside possible electrostatic interactions. nih.gov This interaction with DNA can lead to its degradation, contributing to the cytotoxic effects of the compound.

Research has shown that certain hydrazinecarbothioamide derivatives exhibit selective activity against specific types of cancer cells. For example, cyclohexyl thiosemicarbazone derivatives have been evaluated against breast cancer cells that overexpress the HER-2 receptor. nih.gov These compounds showed activity against HER-2 overexpressed SKBr-3 cells, with some derivatives inhibiting the expression of HER-2. nih.gov

P-glycoprotein (P-gp) is a transmembrane protein that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance (MDR). nih.gov Some compounds with structures related to this compound have been investigated for their ability to reverse P-gp-mediated MDR. For instance, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide was shown to increase the cytotoxicity of paclitaxel (B517696) and vincristine (B1662923) in P-gp expressing cells by inhibiting the drug efflux function of P-gp. nih.gov This suggests that this compound could potentially act as a chemosensitizer in resistant cancer cells.

Table 2: Activity of a Related Hydrazinecarbothioamide Derivative in P-gp Expressing Cells

| Effect | Observation | Reference |

|---|---|---|

| Cytotoxicity of Paclitaxel/Vincristine | Dramatically increased | nih.gov |

| Apoptotic Cell Death | Increased | nih.gov |

| Intracellular Drug Accumulation | Significantly increased | nih.gov |

Antioxidant Mechanisms

In addition to its anticancer properties, the hydroxyphenyl moiety in this compound suggests potential antioxidant activity.

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. In the case of this compound, the presence of the 3-hydroxyphenyl group is key to this activity.

Studies on various hydrazinecarbothioamide derivatives have confirmed their free radical scavenging capabilities using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.comnih.gov The scavenging activity is often correlated with the number and position of hydroxyl groups on the phenyl ring. mdpi.com For instance, hydroxybenzylidene hydrazines with three hydroxyl groups have been shown to be the most effective radical scavengers. mdpi.com

The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group or the NH groups of the hydrazinecarbothioamide backbone to the free radical, resulting in a more stable radical species that can be further stabilized by resonance.

Table 3: Radical Scavenging Activity of Structurally Related Hydrazinecarbothioamide Derivatives

| Compound Type | DPPH Scavenging Activity | ABTS Scavenging Activity | Reference |

|---|---|---|---|

| Hydrazinecarbothioamides with diarylsulfone moiety | Excellent (IC50 = 39.39 - 42.32 μM) | - | nih.gov |

| Hydroxybenzylidene hydrazines (two OH groups) | Weaker than those with three OH groups | Effective | mdpi.com |

Antimicrobial Mechanisms

The antimicrobial properties of this compound are rooted in its ability to interfere with essential life processes of bacteria and fungi. The core structure, a hydrazinecarbothioamide, is a key pharmacophore that contributes to these activities.

The antibacterial action of compounds related to this compound, such as certain carbamates and hydrazide-hydrazones, is often associated with the disruption of bacterial cell wall synthesis. nih.govresearchgate.net The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making it an excellent target for antibacterial agents.

One of the primary proposed mechanisms involves the inhibition of enzymes essential for peptidoglycan biosynthesis. Peptidoglycan is the main component of the bacterial cell wall. Preliminary evidence on related carbamate (B1207046) structures suggests a mechanism of action similar to that of vancomycin, which targets cell wall construction. nih.govresearchgate.net Compounds with electron-withdrawing groups have been noted to exhibit enhanced antibacterial activity, a characteristic that can be influenced by the substituent groups on the phenyl ring. nih.gov The lipophilicity, or fat-solubility, of these molecules also plays a significant role, as greater hydrophobicity can facilitate better interaction with and penetration of the bacterial cell membrane to reach intracellular targets. mdpi.com

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (3-benzyl-5-hydroxyphenyl)carbamate derivative (6h) | Staphylococcus aureus | 4-8 | nih.govresearchgate.net |

| (3-benzyl-5-hydroxyphenyl)carbamate derivative (6h) | Enterococcus faecalis | 4-8 | nih.govresearchgate.net |

| Hydrazide-hydrazone derivative (Compound 19) | Escherichia coli | 12.5 | nih.gov |

| Hydrazide-hydrazone derivative (Compound 19) | Methicillin-resistant S. aureus (MRSA1) | 3.125 | nih.gov |

The antifungal mechanisms of this compound and its structural relatives are also a subject of significant research. Carbamate fungicides, for instance, are known to exhibit broad-spectrum antifungal activities. nih.gov A primary mode of action for these compounds is the targeting of thiol groups (-SH) present in the enzymes of pathogenic fungi. nih.gov By reacting with these essential thiol groups, the compounds can inactivate critical enzymes, leading to the disruption of metabolic pathways and ultimately, fungal cell death.

Hydrazide-hydrazone derivatives have also demonstrated notable antifungal properties against various Candida species. mdpi.com While the precise pathways are still under investigation, the ability of the hydrazinecarbothioamide scaffold to interact with fungal cellular components is considered central to its activity. The effectiveness of these compounds can be influenced by the specific chemical groups attached to the core structure.

| Compound Class/Name | Fungal Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Carbamate Derivative (1ag) | Fusarium oxysporum | Inhibition Rate at 50 µg/mL | >70% | nih.gov |

| Carbamate Derivative (1ag) | Botrytis cinerea | Inhibition Rate at 50 µg/mL | >70% | nih.gov |

| Nitrofurazone analogue (Compound 43) | Candida spp. | MIC | 31.25–125 µg/mL | mdpi.com |

| Triazole Derivative (Compound 22) | Cryptococcus neoformans | Inhibition Rate at 250 µg/mL | 91.3% | mdpi.com |

Enzyme Inhibition Mechanisms

This compound functions as an inhibitor for several enzymes, a property that is largely dictated by its chemical structure. The mechanisms of inhibition vary depending on the target enzyme.

Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis. researchgate.net Its inhibition is a major strategy for managing hyperpigmentation. nih.gov The kinetics of tyrosinase inhibition by phenolic compounds, which are structurally related to this compound, have been extensively studied. These inhibitors can be classified based on their mechanism of action, including competitive, uncompetitive, noncompetitive, and mixed-type inhibition. mdpi.com

A competitive inhibitor binds to the active site of the free enzyme, preventing the substrate from binding. An uncompetitive inhibitor binds only to the enzyme-substrate complex. A noncompetitive inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. Mixed-type inhibitors also bind to a site other than the active site but have different affinities for the free enzyme and the enzyme-substrate complex. mdpi.com The presence and position of hydroxyl groups on the phenyl ring are crucial for potent tyrosinase inhibitory activity. nih.gov For example, a cinnamic acid derivative with hydroxyl groups at the ortho and para positions was found to be a highly potent competitive inhibitor. nih.gov

| Inhibitor | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Cinnamic acid derivative (5c) | 0.0089 | Competitive | nih.gov |

| Cinnamic acid derivative (5d) | 8.26 | Mixed-type | nih.gov |

| Kojic Acid (Standard) | 16.69 | Competitive | nih.gov |

| Indole-based thiosemicarbazone (5k) | 12.40 | Not specified | researchgate.net |

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine. heraldopenaccess.us Its inhibition is a primary therapeutic strategy for Alzheimer's disease. Carbamate-based compounds, which share structural similarities with the molecule , are known to act as pseudo-irreversible inhibitors of AChE. mdpi.comnih.gov This means they form a covalent carbamoyl-enzyme intermediate that is much more stable and hydrolyzes much more slowly than the acetyl-enzyme intermediate formed with acetylcholine. nih.gov

Carbonic Anhydrase II (CA II) is a ubiquitous zinc-containing metalloenzyme involved in numerous physiological processes, including pH regulation and CO₂ transport. nih.gov It is a well-established drug target for conditions like glaucoma and epilepsy. researchgate.net Sulfonamides are the classic inhibitors of carbonic anhydrases. nih.gov The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site, coordinated with a water molecule or hydroxide (B78521) ion, which displaces the catalytic water/hydroxide and blocks the enzyme's activity. mdpi.com The hydrazinecarbothioamide moiety can be considered a bioisostere for other groups that interact with CA enzymes.

| Enzyme | Inhibitor Class | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Hydrazine-1-carboxamide | IC₅₀ | 27.0–106.8 µM | nih.gov |

| Carbonic Anhydrase II (hCA II) | Pyrazoline Sulfonamide (Compound 14) | Kᵢ | 412.5 nM | nih.gov |

| Carbonic Anhydrase II (hCA II) | N-((4-sulfamoylphenyl)carbamothioyl) amide | Kᵢ | 5.3–384.3 nM | mdpi.com |

| Carbonic Anhydrase II (hCA II) | Acetazolamide (Standard) | Kᵢ | 12.5 nM | mdpi.com |

D-alanine ligase (Ddl) is a vital bacterial enzyme that catalyzes the formation of the D-alanine-D-alanine dipeptide, an essential precursor for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov As this pathway is absent in humans, Ddl represents an attractive and specific target for the development of new antibacterial agents. nih.gov Inhibition of Ddl disrupts cell wall formation, leading to bacterial cell lysis and death.

The antibiotic D-cycloserine acts as a competitive inhibitor of D-alanine ligase. nih.gov It mimics the structure of D-alanine and binds to the enzyme's active site, thereby preventing the natural substrate from binding and halting the synthesis of the dipeptide. nih.gov Given that carbamate-based compounds have been suggested to target the bacterial cell wall, it is plausible that compounds like this compound could exert their antibacterial effect, at least in part, through the inhibition of enzymes in this pathway, such as D-alanine ligase.

| Enzyme | Inhibitor | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| A. hydrophila D-alanine Ligase (AhDdl) | D-cycloserine (DCS) | Kᵢ | 120 µM | nih.gov |

| A. hydrophila D-alanine Ligase (AhDdl) | D-cycloserine (DCS) | IC₅₀ | 0.5 mM | nih.gov |

Future Directions and Research Perspectives for N 3 Hydroxyphenyl Hydrazinecarbothioamide

Advanced Synthetic Strategies for Complex Analogues and Hybrid Structures

The future synthesis of N-(3-hydroxyphenyl)hydrazinecarbothioamide derivatives will likely move beyond simple substitutions to the creation of more intricate molecular architectures. Advanced strategies will be pivotal in developing analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Combinatorial Chemistry and Multi-component Reactions: The use of multi-component reactions (MCRs) and combinatorial chemistry approaches can accelerate the synthesis of large libraries of diverse analogues. These techniques allow for the efficient combination of multiple starting materials in a single step, enabling the exploration of a vast chemical space to identify lead compounds.

Synthesis of Hybrid Molecules: A promising strategy involves the creation of hybrid molecules that conjugate the this compound scaffold with other known pharmacophores. For instance, incorporating moieties from established antimicrobial or anticancer agents could lead to dual-action compounds with synergistic effects or novel mechanisms of action.

Phase-Transfer Catalysis: The application of phase-transfer catalysis could offer an efficient and high-yield method for synthesizing derivatives, particularly 1,5-diacyl thiocarbohydrazides, under mild reaction conditions. arkat-usa.org

Solvent-Free Synthesis: Green chemistry approaches, such as solvent-free synthesis using microwave irradiation over solid supports like silica (B1680970) gel, have been successfully used for preparing related hydrazinecarbothioamide derivatives. ajol.info This method offers advantages in terms of reduced reaction times, higher yields, and environmental friendliness, making it a valuable strategy for future syntheses.

| Synthetic Strategy | Description | Potential Outcome |

| Multi-component Reactions (MCRs) | Single-pot reactions combining three or more reactants to form a complex product. | Rapid generation of diverse libraries of analogues for high-throughput screening. |

| Molecular Hybridization | Covalently linking the this compound core with another distinct pharmacophore. | Creation of novel compounds with potentially synergistic or multi-target biological activities. |

| Phase-Transfer Catalysis | Using a catalyst (e.g., PEG-400) to facilitate the migration of a reactant between two immiscible phases. | Efficient and high-yield synthesis of complex derivatives under mild conditions. arkat-usa.org |

| Microwave-Assisted Solvent-Free Synthesis | Performing reactions under microwave irradiation without a solvent, often using a solid support. | Environmentally friendly, rapid synthesis with potentially higher product yields. ajol.info |

Integration of Multi-Omics Approaches in Mechanistic Studies

To fully understand the biological effects of this compound, future research must move beyond single-endpoint assays towards a holistic, systems-level understanding. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the compound's mechanism of action, identifying biomarkers of response, and uncovering potential toxicity pathways. mdpi.commdpi.com

By exposing biological systems (e.g., cell cultures or animal models) to the compound and subsequently analyzing the global changes across these different molecular layers, researchers can construct a comprehensive picture of its impact. nih.gov For example, transcriptomics (RNA-sequencing) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover alterations in metabolic pathways. mdpi.com

Integrating these datasets can reveal the interconnected molecular pathways that are perturbed by the compound, offering deep mechanistic insights that are unattainable with any single approach. mdpi.comnih.gov This strategy can help identify the direct molecular targets of the compound and the downstream signaling cascades it modulates, which is crucial for optimizing its therapeutic efficacy and safety. nih.gov

Development of Predictive Computational Models for SAR and Biological Activity

Computational modeling is an indispensable tool in modern drug discovery for predicting the biological activity of novel compounds and understanding their Structure-Activity Relationships (SAR). For this compound, the development of robust predictive models can guide the rational design of more potent and selective analogues, thereby reducing the time and cost associated with laboratory synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques for this purpose. nih.gov These methods build statistical models that correlate the 3D structural and physicochemical properties of a series of compounds with their biological activities. medcraveonline.com Such models can generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity may be increased or decreased to enhance activity, providing clear guidance for structural modification. nih.gov

Molecular Docking: These simulations can predict the binding orientation and affinity of this compound derivatives within the active site of a specific biological target. This information is crucial for understanding the molecular basis of their activity and for designing modifications that improve binding interactions.

Machine Learning and AI: Advanced machine learning algorithms and artificial intelligence can be trained on existing experimental data to create highly accurate predictive models. nih.gov These models can screen virtual libraries of thousands of potential derivatives, prioritizing a smaller, more manageable number of candidates for synthesis and biological evaluation. nih.gov

| Computational Method | Application for this compound | Key Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D molecular properties of analogues with their biological activity. | Generation of predictive models and contour maps to guide the design of new, more potent compounds. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of derivatives to specific protein targets. | Elucidation of key binding interactions and rational design of analogues with improved target affinity. mdpi.com |

| Machine Learning Models | Predict toxicity and activity of novel chemical structures based on existing data. nih.gov | High-throughput virtual screening and prioritization of candidates for synthesis. |

Exploration of Novel Biological Targets and Therapeutic Applications

While hydrazinecarbothioamide derivatives have been explored for activities like antimicrobial and anticancer effects, the full therapeutic potential of this compound remains largely untapped. ontosight.ai Future research should focus on screening this compound and its newly synthesized analogues against a broader range of biological targets to uncover novel therapeutic applications.

Systematic screening against panels of kinases, proteases, G-protein coupled receptors, and other enzyme families could reveal unexpected activities. The presence of the hydroxyphenyl group suggests a potential for antioxidant activity, which could be beneficial in diseases related to oxidative stress. ontosight.ai Furthermore, the structural similarity to compounds known to interact with specific enzymes or receptors could provide starting points for investigation. For example, derivatives of related scaffolds have been investigated as caspase-3 inhibitors for anti-apoptotic activity and as potential antihyperglycemic agents. mdpi.comnih.gov Exploring these and other potential applications, such as anti-inflammatory or neuroprotective effects, could lead to the discovery of new therapeutic uses for this versatile chemical scaffold.

Application of Derivatization Techniques for Enhanced Analytical Performance

The accurate detection and quantification of this compound in complex matrices, such as biological fluids or environmental samples, is essential for pharmacokinetic, metabolism, and toxicological studies. However, the inherent properties of the molecule may not be optimal for direct analysis. Derivatization—the chemical modification of the analyte to produce a new compound with improved analytical properties—is a key strategy to overcome these limitations.

Future work could focus on developing derivatization methods specifically tailored for this compound to enhance its performance in modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, reacting the hydrazine (B178648) or hydroxyl group with a suitable reagent can improve ionization efficiency in mass spectrometry, leading to significantly lower detection limits. nih.gov A well-designed derivatization strategy can also improve chromatographic separation from interfering substances in the matrix and enhance the compound's thermal stability for GC analysis. nih.govnih.gov The development of a robust and validated derivatization method would be a critical step in enabling more sensitive and reliable bioanalytical studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing N-(3-hydroxyphenyl)hydrazinecarbothioamide derivatives, and how do reaction conditions influence yields?

- Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions between aryl isothiocyanates and hydrazine hydrate or substituted hydrazines. For example, 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides are synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol, followed by condensation with aromatic aldehydes in absolute ethanol under glacial acetic acid catalysis . Yields (82–88%) depend on substituent electronic effects, solvent polarity, and catalyst choice. Purification via column chromatography (e.g., PE:EE 4:1) and recrystallization from ethanol-DMF mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Structural confirmation relies on:

- FT-IR : Identification of C=S (1177–1182 cm⁻¹), C=O (1686–1690 cm⁻¹), and NH (3237–3265 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and hydrazine NH protons (δ 9.5–11 ppm) .

- EI-MS : Molecular ion peaks (e.g., [M]⁺ at m/z 327 for C₁₉H₁₇N₃O₃S derivatives) and fragmentation patterns validate molecular weight .

- X-ray diffraction : Resolves tautomerism (E/Z configurations) and hydrogen-bonding networks in crystalline forms .

Q. How can antioxidant activity be systematically evaluated for this compound class?

- Methodological Answer : Standard assays include:

- DPPH/ABTS radical scavenging : Measure IC₅₀ values (µM) against reference antioxidants like ascorbic acid .

- Ferric reducing power (FRAP) : Quantify Fe³⁺→Fe²⁺ reduction capacity.

- Lipid peroxidation inhibition : Assess protection against oxidative damage in lipid membranes. All synthesized N-(dimethylphenyl)hydrazinecarbothioamides exhibited potent antioxidant activity (IC₅₀ < 10 µM), attributed to phenolic -OH and thioamide groups .

Advanced Research Questions

Q. What structural modifications enhance anticancer activity against HER-2-overexpressing breast cancer cells?

- Methodological Answer : Substituent optimization improves selectivity:

- Cyclohexyl/arylidene groups : Derivatives like 2-cyclohexyl-N-(3-hydroxyphenyl)hydrazinecarbothioamide (C10) inhibit HER-2+ SKBr-3 cells (IC₅₀ = 25.6–61.6 µM) by targeting ALDH+ cancer stem cells .

- Pyridylmethylidene moieties : N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (IC₅₀ = 0.8 µM) outperforms doxorubicin in MCF-7 assays due to enhanced lipophilicity and DNA intercalation .

- Mechanistic validation : Use flow cytometry (apoptosis assays) and molecular docking (HER-2/kinase binding) to confirm structure-activity relationships .

Q. How do quantum chemical calculations explain the nonlinear optical (NLO) properties of these compounds?

- Methodological Answer : Density functional theory (DFT/B3LYP) predicts:

- Dipole moment (μ) : N-(pyridin-2-yl)hydrazinecarbothioamide exhibits μ = 4.4481 Debye, 3.2× higher than urea, due to charge asymmetry .

- Hyperpolarizability (β) : β = 2.17 × 10⁻³⁰ cm⁵/esu (5.8× urea), driven by π-conjugation and electron-donating hydroxyl groups .

- Solvent effects : Polar solvents (e.g., DMSO) enhance NLO responses by stabilizing excited-state dipole moments .

Q. What experimental and computational approaches resolve contradictions in reported spectral data for tautomeric forms?

- Methodological Answer : Discrepancies in ¹H NMR (e.g., NH proton shifts) arise from E/Z tautomerism:

- Variable temperature NMR : Identify dynamic equilibrium between tautomers by tracking signal coalescence at elevated temperatures.

- X-ray crystallography : Confirm dominant tautomeric forms in solid state (e.g., E-configuration in crystalline 3d ).

- DFT energy comparisons : Calculate relative stability of tautomers; solvent polarity (e.g., ethanol vs. DMF) shifts equilibrium .

Q. How do metal complexes of this compound improve bioactivity?

- Methodological Answer : Coordination with Mn(II), Cu(II), or Zn(II) enhances:

- DNA binding : Intercalation or groove-binding via planar aromatic ligands, validated by UV-vis titrations and viscometry .

- Antimicrobial potency : Cu(II) complexes show 4–8× lower MIC values against S. aureus than free ligands due to redox-active metal centers .

- Synergistic effects : Metal-ligand charge transfer (MLCT) increases ROS generation, amplifying cytotoxicity in cancer cells .

Data Contradictions and Resolution

Q. Why do solubility studies report conflicting trends for structurally similar derivatives?

- Analysis : Solubility in PEG-400 (1.08 × 10⁻¹ mole fraction at 298 K) vs. ethanol (6.47 × 10⁻⁴) depends on:

- Hydrogen-bonding capacity : Polar solvents stabilize thioamide NH and hydroxyl groups.

- Substituent hydrophobicity : Methoxy/ethoxy groups reduce aqueous solubility but enhance lipid bilayer penetration .

- Temperature effects : Apelblat equation modeling confirms positive correlation between solubility and temperature (R² > 0.996) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.